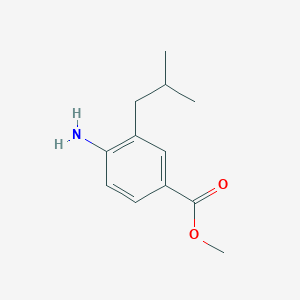

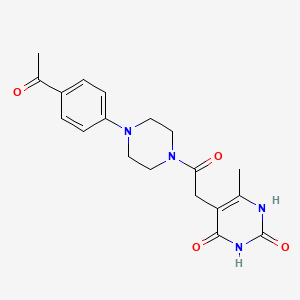

2-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is a type of N-(pyridin-2-yl)amide . The molecular formula of this compound is C7H6BrNO .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, including “this compound”, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free . The synthesis was performed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H6BrNO . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the use of α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and structural characterization form the foundation of research involving benzamide derivatives and related compounds. The development of synthetic routes offers insights into the chemical reactivity and potential applications of these compounds in medicinal chemistry and material science. For instance, the synthesis of antipyrine derivatives, including benzamides with specific halogen substitutions, has been explored to understand their crystal packing and intermolecular interactions, which are crucial for designing molecules with desired properties (Saeed et al., 2020).

Photocatalytic Degradation and Environmental Applications

Research on the kinetics and products of TiO2 photocatalytic degradation of pyridine highlights the environmental applications of pyridine-based compounds. Pyridine, a structural component similar to that in the target compound, shows rapid degradation in water under photocatalytic conditions, leading to various intermediates and ultimately mineralization into less harmful products. This study underscores the potential of pyridine and its derivatives in environmental remediation processes (Maillard-Dupuy et al., 1994).

Biological Evaluation and Antimicrobial Activity

The exploration of benzamide derivatives extends into biological evaluations, where their antimicrobial and potential antipsychotic activities are investigated. For example, the synthesis and biological evaluation of acyclic pyridine C-nucleosides did not show marked biological activity but illustrates the ongoing efforts to discover therapeutically relevant compounds within this chemical framework (Hemel et al., 1994). Similarly, studies on N-(3-Hydroxy-2-pyridyl)benzamides against various bacteria strains contribute to the search for new antimicrobial agents, highlighting the potential medicinal applications of pyridine and benzamide derivatives (Mobinikhaledi et al., 2006).

Properties

IUPAC Name |

2-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2/c20-17-9-2-1-8-16(17)19(23)22-13-14-6-5-7-15(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFUGQUOCDKHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

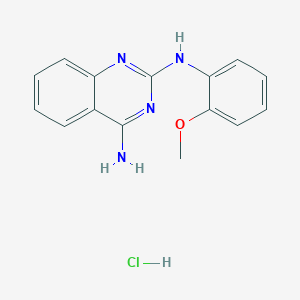

![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)

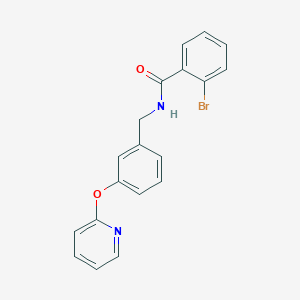

![3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2863817.png)

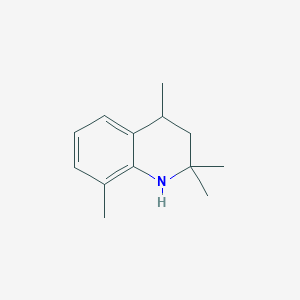

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2863821.png)

![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2863827.png)